

An In-depth Technical Guide to 2-(bromoacetyl)benzofuran (CAS: 23489-36-3)

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Compound of Interest

Compound Name: 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

Cat. No.: B1273798

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(bromoacetyl)benzofuran, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical and physical properties, provides a likely synthetic protocol, and explores its versatile reactivity in the synthesis of various biologically active molecules. This guide summarizes essential quantitative data in tabular format, presents detailed experimental methodologies for key reactions, and includes visualizations of a relevant biological signaling pathway and synthetic workflows to support researchers in their drug discovery and development endeavors.

Introduction

2-(Bromoacetyl)benzofuran, also known as **1-(1-benzofuran-2-yl)-2-bromoethan-1-one**, is a valuable synthetic intermediate characterized by a benzofuran core functionalized with a bromoacetyl group. This combination of a privileged heterocyclic scaffold and a reactive α -haloketone moiety makes it a versatile precursor for the synthesis of a wide range of compounds with significant pharmacological potential. Benzofuran derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The bromoacetyl group serves as a highly reactive electrophilic site, readily undergoing substitution reactions with various nucleophiles to enable the construction of diverse molecular architectures. This guide aims to provide a detailed

technical resource for researchers utilizing 2-(bromoacetyl)benzofuran in their synthetic and drug discovery programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(bromoacetyl)benzofuran is presented in Table 1. This data has been compiled from various chemical suppliers and literature sources.

Property	Value	Reference(s)
CAS Number	23489-36-3	[1]
Molecular Formula	C ₁₀ H ₇ BrO ₂	[1]
Molecular Weight	239.07 g/mol	[1]
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	86-90 °C	
Purity	≥96%	[1]
Solubility	Soluble in common organic solvents like acetone, chloroform, and ethanol.	
Storage	Room temperature	[1]

Synonyms:

- **1-(1-Benzofuran-2-yl)-2-bromoethan-1-one**
- 1-(Benzofuran-2-yl)-2-bromoethanone
- 2-Benzofuranyl bromomethyl ketone
- 2-Benzofuryl bromomethyl ketone
- 1-(Benzo[b]furan-2-yl)-2-bromoethan-1-one

- 2-(Bromoacetyl)benzo[b]furan

Synthesis

The most probable synthetic route to 2-(bromoacetyl)benzofuran is through the α -bromination of 2-acetylbenzofuran. This reaction typically proceeds via an enol or enolate intermediate.

Experimental Protocol: Bromination of 2-Acetylbenzofuran

While a specific, detailed experimental protocol for the synthesis of 2-(bromoacetyl)benzofuran was not found in the immediate search results, a general procedure for the bromination of 2-acetylbenzofuran can be outlined based on established chemical principles and related literature. One common method involves the use of a brominating agent like phenyltrimethylammonium tribromide (PTT) in a suitable solvent.

Reagents and Materials:

- 2-Acetylbenzofuran
- Phenyltrimethylammonium tribromide (PTT)
- Glacial acetic acid
- Sodium bisulfite solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylbenzofuran (1 equivalent) in glacial acetic acid.

- To this solution, add phenyltrimethylammonium tribromide (1 equivalent) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
- Extract the product with dichloromethane (3 x volume of the reaction mixture).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2-(bromoacetyl)benzofuran.

Note: This is a representative protocol and may require optimization for specific laboratory conditions.

Reactivity and Applications in Synthesis

2-(Bromoacetyl)benzofuran is a versatile building block primarily used as a reactant in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its reactivity is dominated by the electrophilic nature of the carbon atom adjacent to the bromine, making it susceptible to nucleophilic substitution.

Synthesis of Antimicrobial and Antioxidant Agents

This compound is a key precursor for preparing thienylpyrazole-based thiazoles and pyrazolines, which have shown antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.

Synthesis of Isatin-(benzofuryl-thiazolyl)-hydrazones

2-(Bromoacetyl)benzofuran is used in the cyclocondensation reaction with isatin-thiosemicarbazones, often under microwave irradiation, to produce isatin-(benzofuryl-thiazolyl)-hydrazones, which are investigated for their antimicrobial activities.

Experimental Protocol: Synthesis of Pyrazoline Derivatives

The following is a representative protocol for the synthesis of pyrazoline derivatives, which can be adapted from chalcone intermediates derived from 2-acetylbenzofuran, with the bromoacetyl group serving as a reactive handle for further derivatization or direct reaction.

Step 1: Synthesis of Chalcone from 2-Acetylbenzofuran

- Dissolve 2-acetylbenzofuran (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
- Add a catalytic amount of a base (e.g., aqueous potassium hydroxide solution) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into crushed ice and acidify with dilute HCl.
- Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrazoline

- Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in anhydrous ethanol for several hours.
- Monitor the reaction by TLC.
- After completion, distill off the excess solvent.
- Pour the reaction mixture onto crushed ice.
- Collect the solid product by filtration, dry, and recrystallize from ethanol to yield the pyrazoline derivative.^[2]

Spectral Data

Detailed spectral data for 2-(bromoacetyl)benzofuran is crucial for its characterization. While a comprehensive dataset was not readily available in the public domain, the following table outlines the expected characteristic peaks based on its structure and data from related compounds. A peer-reviewed paper by A. Veeraiah et al. in *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy* (2015, 147, 212-224) reports detailed FT-IR, FT-Raman, and UV/Vis spectral studies, which should be consulted for definitive data.

Spectroscopic Data	Expected Characteristics
¹ H NMR	Aromatic protons of the benzofuran ring (multiplets, ~7.2-7.8 ppm), a singlet for the furan proton (~7.5 ppm), and a singlet for the -CH ₂ Br protons (~4.5 ppm).
¹³ C NMR	Carbonyl carbon (~180-190 ppm), carbons of the benzofuran ring (~110-155 ppm), and the -CH ₂ Br carbon (~30-35 ppm).
IR (cm ⁻¹)	Strong C=O stretching vibration (~1680-1700 cm ⁻¹), C-Br stretching (~600-700 cm ⁻¹), and characteristic aromatic and furan ring vibrations.
Mass Spectrometry (m/z)	Molecular ion peak [M] ⁺ at ~238 and [M+2] ⁺ at ~240 (due to bromine isotopes), and characteristic fragmentation patterns including the loss of Br and CO.

Biological Significance and Signaling Pathways

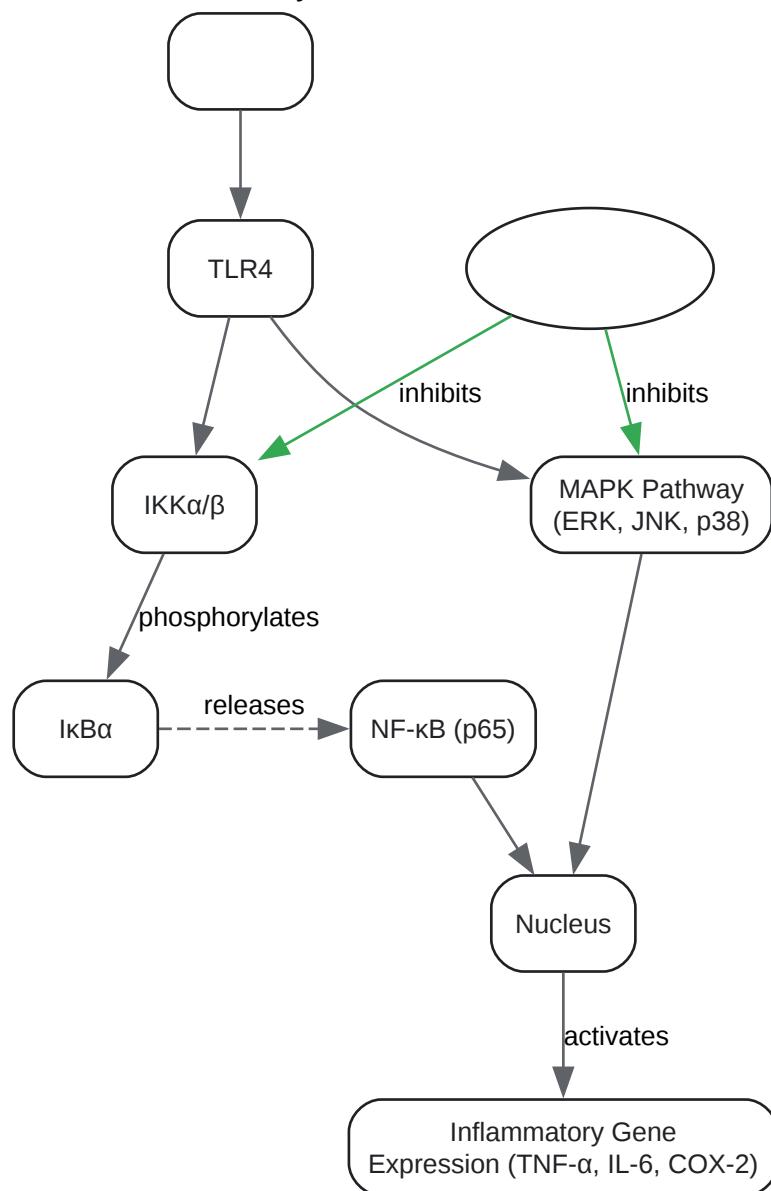
Derivatives of 2-(bromoacetyl)benzofuran are being actively investigated for their therapeutic potential. Benzofuran-containing compounds have been shown to modulate key cellular signaling pathways implicated in various diseases.

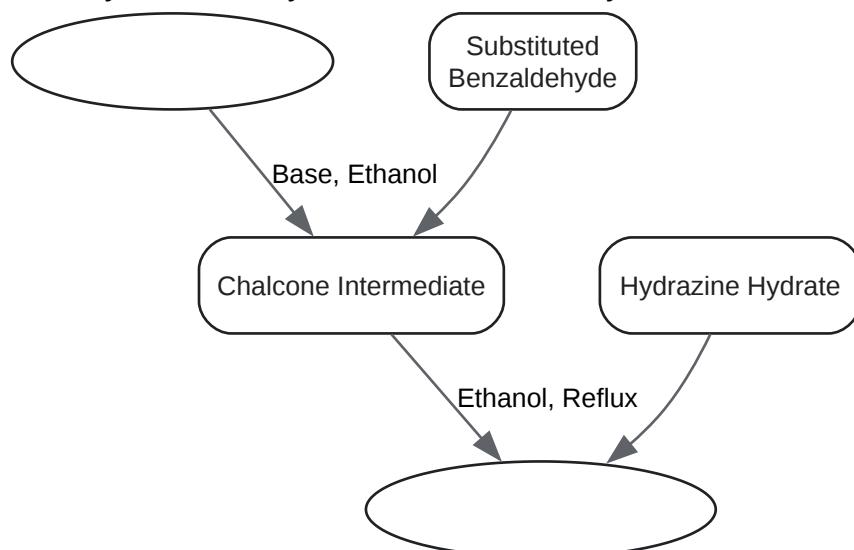
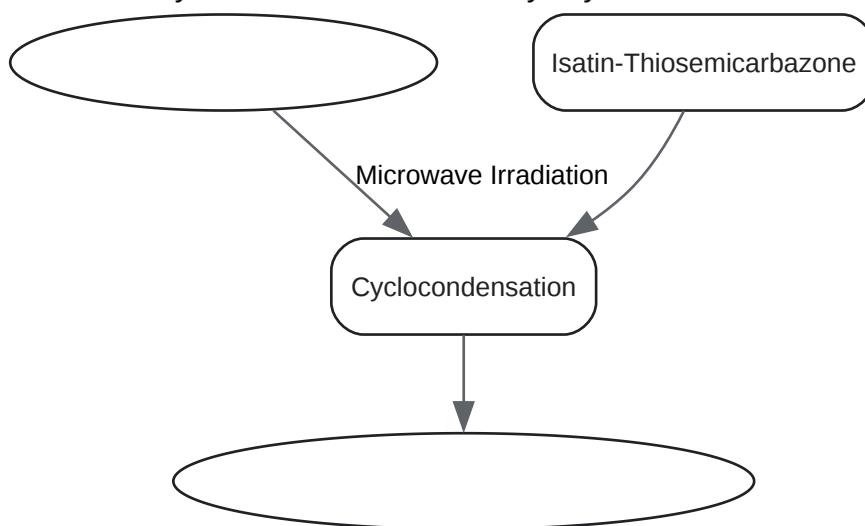
Inhibition of Inflammatory Pathways

Benzofuran derivatives have been reported to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.^[3] These pathways are central regulators of the

inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Potential Anti-inflammatory Mechanism of Benzofuran Derivatives



Synthesis of Pyrazolines from 2-Acetylbenzofuran**Synthesis of Isatin-Thiazolyl-Hydrzones**[Click to download full resolution via product page](#)

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